molecular formula C28H33I2NO5 B12751799 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate CAS No. 479252-13-6

1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate

Cat. No.: B12751799
CAS No.: 479252-13-6
M. Wt: 717.4 g/mol
InChI Key: ZORIZGRHUDJVMP-UHFFFAOYSA-N
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Description

1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuranacetate core, which is known for its diverse biological activities, and is further modified with diiodobenzoyl and diethylaminoethoxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and acetic acid derivatives.

    Introduction of the Diiodobenzoyl Group: This step involves electrophilic aromatic substitution reactions, where iodine atoms are introduced to the benzoyl group under controlled conditions.

    Attachment of the Diethylaminoethoxy Group: This is typically done through nucleophilic substitution reactions, where the diethylaminoethoxy group is introduced to the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate likely involves interactions with specific molecular targets, such as enzymes or receptors. The diiodobenzoyl group may facilitate binding to these targets, while the diethylaminoethoxy group could enhance the compound’s solubility and bioavailability. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuranacetate and its derivatives share a similar core structure but lack the diiodobenzoyl and diethylaminoethoxy modifications.

    Iodobenzoyl Compounds: Compounds containing the diiodobenzoyl group but with different core structures or side chains.

    Diethylaminoethoxy Compounds: Molecules featuring the diethylaminoethoxy group but attached to different core structures.

Uniqueness

1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate is unique due to the combination of its benzofuran core with the diiodobenzoyl and diethylaminoethoxy groups. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

479252-13-6

Molecular Formula

C28H33I2NO5

Molecular Weight

717.4 g/mol

IUPAC Name

3-methylbutan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate

InChI

InChI=1S/C28H33I2NO5/c1-6-31(7-2)12-13-34-28-21(29)14-19(15-22(28)30)27(33)26-20-10-8-9-11-23(20)36-24(26)16-25(32)35-18(5)17(3)4/h8-11,14-15,17-18H,6-7,12-13,16H2,1-5H3

InChI Key

ZORIZGRHUDJVMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OC(C)C(C)C)I

Origin of Product

United States

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